molecular formula C12H14FN5 B12211868 N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Cat. No.: B12211868
M. Wt: 247.27 g/mol
InChI Key: FPDVYBPHXOPQRY-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a synthetic organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the hydrazino group can be introduced via a nucleophilic substitution reaction.

    Aromatic Substitution: The 4-fluoro-3-methyl-phenyl group can be attached to the pyrimidine ring through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using palladium or other metal catalysts for coupling reactions.

    Solvents: Selecting appropriate solvents to enhance reaction rates and product solubility.

    Temperature and Pressure: Controlling these parameters to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the aromatic fluorine, potentially yielding amine or hydrocarbon derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Azo Compounds: From oxidation of the hydrazino group.

    Amines: From reduction of the pyrimidine ring.

    Functionalized Aromatics: From substitution of the fluorine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Could serve as a lead compound for developing new pharmaceuticals, particularly in oncology or infectious diseases.

    Diagnostic Agents: Potential use in imaging or diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action for (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine would depend on its specific application. In medicinal chemistry, it might:

    Target Enzymes: Inhibit enzyme activity by binding to the active site.

    Receptor Interaction: Bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methyl-phenyl)-(4-amino-6-methyl-pyrimidin-2-yl)-amine: Similar structure but with an amino group instead of a hydrazino group.

    (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-chloro-pyrimidin-2-yl)-amine: Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.

Uniqueness

    Hydrazino Group: The presence of the hydrazino group in (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine may confer unique reactivity and biological activity compared to its analogs.

    Fluorine Substitution: The fluorine atom on the phenyl ring can significantly influence the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H14FN5/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18)

InChI Key

FPDVYBPHXOPQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)C)NN

Origin of Product

United States

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